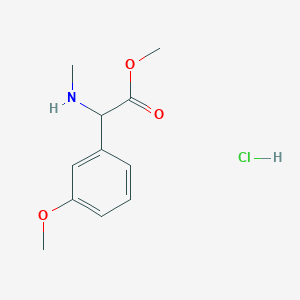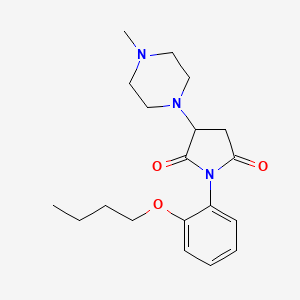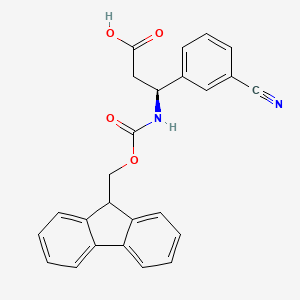
Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid is an organic compound commonly used in peptide synthesis as an amino acid protecting group. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The compound contains an amino group and a 3-cyanophenyl group, making it a valuable building block in the synthesis of complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid typically involves the protection of the amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) groupOne common method involves the cyanoacetylation of amines, where the amino group reacts with cyanoacetic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the necessary protection and deprotection steps, as well as the coupling reactions required to introduce the 3-cyanophenyl group. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale .
化学反応の分析
Types of Reactions
Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
Substitution: The amino group can participate in substitution reactions to form new bonds with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-carbon bonds .
科学的研究の応用
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis allows for the selective formation of peptide bonds, making it a valuable tool in the development of new biomolecules .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the roles of specific amino acids in biological processes .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to protect the amino group during synthesis allows for the creation of complex peptide structures with potential therapeutic applications .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of new materials and the synthesis of complex organic molecules .
作用機序
The mechanism of action of Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid involves its ability to protect the amino group during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled formation of peptide bonds. This selective protection and deprotection process is crucial for the synthesis of complex peptides and proteins .
類似化合物との比較
Similar Compounds
Fmoc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid: Another amino acid derivative with similar protecting group properties.
Fmoc-®-3-Amino-4-(3-cyano-phenyl)-butyric acid: The enantiomer of the compound, with a different three-dimensional arrangement.
Uniqueness
Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid is unique due to its specific chiral arrangement and the presence of the 3-cyanophenyl group. This combination of features makes it particularly useful in the synthesis of complex peptides and proteins, as well as in the development of new materials and specialty chemicals .
特性
IUPAC Name |
(3S)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDRHDRSYRSZJX-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
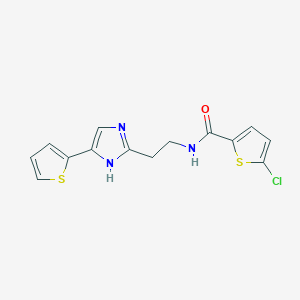
![5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2997213.png)
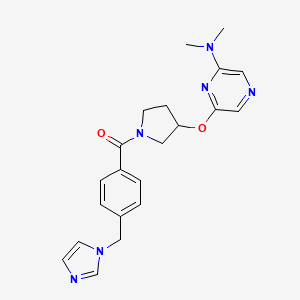
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997215.png)
![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)
![6-chloro-2-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2997218.png)
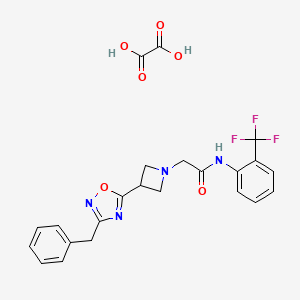
![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)
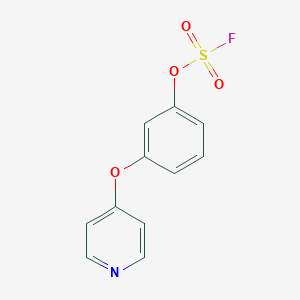
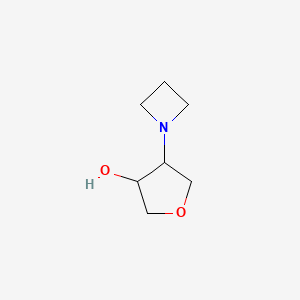
![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)
